molecular formula C16H17NO2 B3876834 N-(2-methoxyethyl)-4-biphenylcarboxamide CAS No. 88328-89-6

N-(2-methoxyethyl)-4-biphenylcarboxamide

Cat. No.: B3876834
CAS No.: 88328-89-6
M. Wt: 255.31 g/mol
InChI Key: SUFSBNBHOOPFGL-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-4-biphenylcarboxamide” is a compound that contains a biphenyl group (two connected phenyl rings), a carboxamide group (a carboxylic acid amide), and a 2-methoxyethyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely show conjugation between the biphenyl and carboxamide groups. This could potentially give the compound interesting optical or electronic properties .


Chemical Reactions Analysis

The compound might undergo reactions typical of carboxamides and biphenyls. For example, under certain conditions, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the biphenyl group might make the compound relatively nonpolar and insoluble in water. The carboxamide group could form hydrogen bonds, which might increase its solubility in polar solvents .

Future Directions

The future directions for research on “N-(2-methoxyethyl)-4-biphenylcarboxamide” would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be used in materials science or other areas of chemistry .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-12-11-17-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFSBNBHOOPFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400254
Record name T6121856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88328-89-6
Record name T6121856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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